cysteine-rich extensin-like protein
Description
Domain Architecture: Leucine-Rich Repeats and Cysteine-Rich Domains
Cysteine-rich extensin-like proteins, exemplified by the leucine-rich repeat extensin family, exhibit a characteristic tri-domain architecture that fundamentally distinguishes them from classical plant cell wall proteins. The amino-terminal region contains a leucine-rich repeat domain, which forms the primary recognition and binding interface for molecular interactions. This domain consists of approximately 10 successive leucine-rich repeat units, each comprising 20-30 amino acid stretches that are unusually rich in the hydrophobic amino acid leucine.
The leucine-rich repeat domain adopts a characteristic alpha/beta horseshoe fold, with each repeat unit displaying a beta strand-turn-alpha helix structure. When assembled into the complete domain, these repeats create a horseshoe-shaped structure featuring an interior parallel beta sheet and an exterior array of helices. One face of the beta sheet and one side of the helix array are exposed to solvent and therefore dominated by hydrophilic residues, while the region between the helices and sheets forms the protein's hydrophobic core, which is tightly packed with leucine residues.
The cysteine-rich domain serves as a critical hinge region that connects the leucine-rich repeat domain to the carboxy-terminal extensin domain. This domain consists of five cysteine residues that are regularly spaced and highly conserved among different family members. The cysteine-rich region adopts similar conformations across different proteins and folds back onto the leucine-rich repeat domain, connecting via a ladder of disulfide bridges with specific leucine-rich repeat units. Several conserved polar and hydrophobic residues further stabilize this interface between the leucine-rich repeat domain and the cysteine-rich linker.
Structural analysis has revealed that these proteins form constitutive dimers, covalently linked by conserved disulfide bonds within the cysteine-rich region. Crystal structures demonstrate that one signaling peptide is bound to each protomer in the dimer, consistent with solution studies showing a 2:2 complex stoichiometry. This dimeric arrangement is essential for proper protein function and appears to be a conserved feature across the family.
Modular Organization: Proline-Rich Extensin-Like Regions and Hydroxyproline Glycosylation Patterns
The carboxy-terminal extensin domain represents the most variable component of cysteine-rich extensin-like proteins, exhibiting tremendous diversity in both length and motif organization. These domains contain the characteristic serine-hydroxyproline tetrameric motif that defines the extensin family of hydroxyproline-rich glycoproteins. The length of these extensin domains varies dramatically among family members, ranging from as few as 90 amino acids to over 400 amino acids.
The proline residues within the extensin domain undergo extensive post-translational modification through a sequential hydroxylation and glycosylation process. Initially, proline residues are hydroxylated to hydroxyproline by prolyl-4-hydroxylases, which are encoded by 13 genes in Arabidopsis. This hydroxylation step is critical for subsequent glycosylation events and appears to preferentially target contiguous proline residues characteristic of extensin proteins.
Following hydroxylation, hydroxyproline residues undergo sequential glycosylation with arabinose residues. This process occurs in the secretory system and is mediated by the sequential action of multiple glycosyltransferases. The hydroxyproline-O-arabinosyltransferases initiate the process by adding the first arabinose residue, followed by reduced residual arabinose enzymes that add the second arabinose, XEG113 enzymes that add the third arabinose, and ExAD glycosyltransferases that complete the chain with the fourth and sometimes fifth arabinose unit.
The pattern of hydroxyproline glycosylation follows specific rules determined by the primary sequence context, as described by the hydroxyproline contiguity hypothesis. Contiguous hydroxyproline residues serve as attachment sites for short arabinooligosaccharides containing 1-5 arabinose residues per hydroxyproline, while clustered, non-contiguous hydroxyproline residues function as sites for arabinogalactan polysaccharide attachment. This glycosylation code directs the addition of specific carbohydrate structures that significantly impact protein function and stability.
Experimental validation of these glycosylation patterns has demonstrated that proteins designed with repetitive serine-hydroxyproline motifs encoding only clustered non-contiguous hydroxyproline residues exclusively receive arabinogalactan polysaccharide modifications. Conversely, proteins containing both types of hydroxyproline arrangements produce glycoproteins with both arabinooligosaccharide and arabinogalactan polysaccharide modifications, confirming the predictive power of the contiguity hypothesis.
Conserved Cysteine Residues: Disulfide Bond Formation and Structural Stability
The distribution and organization of cysteine residues in cysteine-rich extensin-like proteins follows highly conserved patterns that are critical for structural integrity and function. The cysteine-rich hinge region typically contains five cysteine residues that are regularly spaced and maintain identical positioning across different family members. These cysteine residues participate in forming a complex network of disulfide bonds that stabilize the overall protein architecture.
The formation of disulfide bonds occurs through the oxidation of free sulfhydryl groups on cysteine residues, creating covalent cross-links that significantly enhance protein stability. In the context of cysteine-rich extensin-like proteins, these disulfide bonds serve multiple functions, including stabilizing the connection between the leucine-rich repeat domain and the extensin domain, maintaining proper protein folding, and facilitating intermolecular interactions.
Structural studies have revealed that the disulfide bonds within the cysteine-rich region create a ladder-like arrangement that connects specific leucine-rich repeat units. This arrangement ensures that the signaling domain remains tightly connected to the cell wall-anchored extensin domain, allowing for effective signal transduction while maintaining structural integrity. The highly conserved nature of cysteine positioning suggests that the specific disulfide bonding pattern is essential for protein function.
The stability conferred by disulfide bonds is particularly important given the extracellular location of these proteins. Cell wall proteins must maintain their structure and function in the face of various environmental stresses, including changes in pH, ionic strength, and exposure to degradative enzymes. The multiple disulfide bonds in cysteine-rich extensin-like proteins provide exceptional resistance to denaturation and proteolytic degradation, ensuring long-term functionality in the cell wall environment.
Comparative analysis with other cysteine-rich proteins reveals that the number of cysteine residues in extensin-like proteins is relatively modest compared to some other plant defense peptides, which can contain up to 12 cysteine residues. However, the strategic positioning and specific bonding patterns of cysteines in extensin-like proteins appear to be optimized for their particular structural and functional requirements.
Comparative Analysis with Classical Extensins and Other Hydroxyproline-Rich Glycoproteins
Cysteine-rich extensin-like proteins represent a unique evolutionary adaptation that combines features from multiple protein families while developing distinct characteristics. Classical extensins are characterized by their flexuous, rod-like structure and high content of hydroxyproline-rich glycoproteins, typically containing around 20 different extensin genes in Arabidopsis. These proteins form cross-linked networks in young cell walls and are thought to act as self-assembling amphiphiles essential for cell wall assembly and growth.
The primary structural difference between cysteine-rich extensin-like proteins and classical extensins lies in the presence of the amino-terminal leucine-rich repeat domain and the cysteine-rich hinge region. Classical extensins lack these domains and instead consist primarily of repetitive peptide motifs with hydrophilic serine-hydroxyproline sequences and hydrophobic tyrosine cross-linking motifs. The hydrophilic motif in classical extensins consists of the pentapeptide serine-hydroxyproline-hydroxyproline-hydroxyproline-hydroxyproline, while the hydrophobic motif features two tyrosines separated by a single amino acid that can form intermolecular cross-links.
In terms of post-translational modifications, both protein families undergo extensive hydroxyproline glycosylation, but the patterns and extent of modification differ significantly. Classical extensins typically display more uniform glycosylation patterns throughout their structure, while cysteine-rich extensin-like proteins show variable glycosylation that depends on the specific sequence context within their extensin domains.
The functional implications of these structural differences are substantial. While classical extensins primarily serve structural roles in cell wall reinforcement and shape determination, cysteine-rich extensin-like proteins combine structural functions with sophisticated signaling capabilities through their leucine-rich repeat domains. This dual functionality allows them to serve as both structural components and regulatory molecules that can respond to specific ligands and modulate cell wall development accordingly.
Phylogenetic analysis reveals that the cysteine-rich extensin-like protein family represents an ancient evolutionary innovation that arose before the eudicot/monocot divergence. The family subsequently diversified independently in different plant lineages, with some members specializing in reproductive functions while others focus on vegetative growth processes. This evolutionary pattern suggests that the combination of leucine-rich repeat and extensin domains provided significant adaptive advantages that were maintained and refined over evolutionary time.
When compared to other hydroxyproline-rich glycoprotein families, such as arabinogalactan-proteins and proline-rich proteins, cysteine-rich extensin-like proteins occupy a unique niche. Arabinogalactan-proteins are characterized by their high content of arabinogalactan polysaccharides and play important roles in cell-cell communication and development, while proline-rich proteins serve primarily structural functions similar to extensins. The cysteine-rich extensin-like proteins bridge these functional categories by combining structural support with sophisticated molecular recognition capabilities.
Properties
CAS No. |
150791-15-4 |
|---|---|
Molecular Formula |
C9H15NO4 |
Synonyms |
cysteine-rich extensin-like protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of CRELP with Related Proteins
Key Research Findings
Functional Divergence in CRDs :
- CRELPs in Nicotiana alata and Arabidopsis exhibit CRDs with 8–10 conserved cysteines , enabling disulfide bond formation for structural stability . In contrast, animal CRDs (e.g., CYR61, SFRPs) have 10–12 cysteines arranged in distinct spacings (e.g., C-X₆-C in CYR61 vs. C-X₈-C in SFRP5) .
Stress-Responsive Regulation :
- Under shading stress, CRELPs are upregulated in chrysanthemum to counteract cell wall loosening, while polygalacturonase-inhibiting proteins (PGIPs) are co-induced . In contrast, LRR-extensin-like proteins in Taenia solium cysticerci enhance parasitic defense via wall rigidity .
Domain-Specific Interactions: LRX1 in Arabidopsis interacts with RALF peptides via LRRs to regulate root hair growth, a mechanism absent in non-LRR CRELPs . PERKs bind hydroxyproline-rich motifs via extensin-like domains but phosphorylate downstream targets, unlike CRELPs .
Evolutionary Conservation :
- Extensin-like CRDs in plants and metazoans (e.g., Brugia malayi, C. elegans) share 15–20% sequence homology , suggesting convergent evolution for structural roles .
Contradictions and Limitations
Q & A
Q. How are cysteine-rich extensin-like proteins identified and characterized in plant systems?
CRELPs are identified via co-expression analyses (e.g., RNA-seq or microarray data) and validated using techniques like immunoblotting with domain-specific antibodies. Structural characterization often involves mass spectrometry to confirm post-translational modifications (e.g., hydroxyproline glycosylation) and cysteine disulfide bonding patterns. For example, co-expression studies in rice identified Os08g0338600 as a CRELP with similarity to stress-responsive extensins . Purification protocols typically combine cell wall fractionation, size-exclusion chromatography, and affinity tagging in transgenic systems .
Q. What experimental models are suitable for studying CRELP function in developmental processes?
Transgenic plants (e.g., Arabidopsis, rice) with CRELP knockouts or overexpression are primary models. For root growth studies, hydroponic systems coupled with gibberellin (GA) treatment can elucidate CRELP roles in lignin deposition and cell wall rigidity. The OsPEX1 study in rice demonstrated CRELP-mediated root growth inhibition via GA signaling modulation, validated through lignin staining (phloroglucinol-HCl) and qRT-PCR of GA biosynthesis genes . Tissue-specific promoters (e.g., root-hair-specific EXT3 in cowpea) are used to study spatial expression .
Q. Which methodologies are recommended for analyzing CRELP interactions with cell wall components?
Co-immunoprecipitation (Co-IP) with cell wall extracts and yeast two-hybrid screens are standard for identifying CRELP interactors. For example, extensin-like proteins in carrot cell walls were shown to crosslink with pectins via hydroxyproline-rich domains, validated through atomic force microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) . Redox-sensitive GFP biosensors (e.g., Grx1-roGFP2) can map CRELP cysteine oxidation dynamics under stress .
Advanced Research Questions
Q. How can conflicting data on CRELP expression under oxidative stress be resolved?
Discrepancies may arise from tissue-specific redox buffering (e.g., glutathione pools in chloroplasts vs. mitochondria) or stressor specificity (e.g., methyl viologen vs. H₂O₂). To address this, use compartment-specific redox biosensors (e.g., chloroplast-targeted roGFP2-Orp1) and parallel transcriptomic profiling. The oxidation kinetics of CRELPs in Arabidopsis chloroplasts under methyl viologen treatment revealed light-dependent activation, which was absent in mitochondrial-targeted sensors . Normalize data to tissue-specific controls (e.g., root vs. leaf extracts) .
Q. What strategies optimize CRISPR-Cas9 editing for CRELP functional studies in non-model species?
Design sgRNAs targeting conserved cysteine-rich domains or extensin-like motifs (e.g., Pro-rich repeats). Validate edits using T7 endonuclease assays and Sanger sequencing. For cowpea CRELPs, a dual-sgRNA system targeting EXT3 and EXT26 achieved biallelic knockouts, with phenotyping focused on root hair development and pathogen resistance . Combine with RNAi knockdowns to confirm redundancy among paralogs.
Q. How do CRELPs integrate hormonal and redox signaling pathways during stress acclimation?
Use hormone biosynthesis inhibitors (e.g., paclobutrazol for GA) and redox modulators (e.g., diamide for glutathione oxidation) in factorial experiments. In rice, OsPEX1 knockdown reduced ROS accumulation under drought but increased GA sensitivity, suggesting crosstalk between CRELP-mediated lignin deposition and GA catabolism. Quantify hormone levels via LC-MS and correlate with CRELP oxidation states using thioredoxin-trapping assays .
Q. What computational tools predict CRELP interaction networks in cell wall remodeling?
Co-expression networks (e.g., WGCNA) using RNA-seq datasets from stress-treated tissues can prioritize interacting partners. For example, rice CRELPs co-expressed with orthophosphate dikinase (Os03g0432100) and PR1a-like proteins (Os07g0129300) suggest roles in phosphate metabolism and pathogen response . Molecular dynamics simulations of CRELP-Pectin complexes (e.g., GROMACS) model crosslinking dynamics under varying pH/ionic conditions .
Methodological Guidelines
- For redox state analysis : Use in situ trapping with monobromobimane (mBBr) to label reduced cysteine residues, followed by HPLC quantification .
- For gene-editing validation : Include phenotypic rescue experiments (e.g., complementation with wild-type CRELP) and multi-omics integration (proteomics + metabolomics) .
- For structural studies : Combine X-ray crystallography of recombinant CRELP domains (expressed in Pichia pastoris) with small-angle X-ray scattering (SAXS) for full-length flexibility analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
